3,5-Difluoro-4-(4-methylpiperazin-1-yl)aniline 3,5-Difluoro-4-(4-methylpiperazin-1-yl)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC13387578
InChI: InChI=1S/C11H15F2N3/c1-15-2-4-16(5-3-15)11-9(12)6-8(14)7-10(11)13/h6-7H,2-5,14H2,1H3
SMILES: CN1CCN(CC1)C2=C(C=C(C=C2F)N)F
Molecular Formula: C11H15F2N3
Molecular Weight: 227.25 g/mol

3,5-Difluoro-4-(4-methylpiperazin-1-yl)aniline

CAS No.:

Cat. No.: VC13387578

Molecular Formula: C11H15F2N3

Molecular Weight: 227.25 g/mol

* For research use only. Not for human or veterinary use.

3,5-Difluoro-4-(4-methylpiperazin-1-yl)aniline -

Specification

Molecular Formula C11H15F2N3
Molecular Weight 227.25 g/mol
IUPAC Name 3,5-difluoro-4-(4-methylpiperazin-1-yl)aniline
Standard InChI InChI=1S/C11H15F2N3/c1-15-2-4-16(5-3-15)11-9(12)6-8(14)7-10(11)13/h6-7H,2-5,14H2,1H3
Standard InChI Key OTWTUKZGALAOGB-UHFFFAOYSA-N
SMILES CN1CCN(CC1)C2=C(C=C(C=C2F)N)F
Canonical SMILES CN1CCN(CC1)C2=C(C=C(C=C2F)N)F

Introduction

Structural Characteristics and Nomenclature

Core Architecture

The molecule consists of an aniline backbone (C₆H₅NH₂) modified at the para position by a 4-methylpiperazine group and at the meta positions by fluorine atoms. This substitution pattern creates a sterically congested aromatic system with enhanced electronic asymmetry due to the electron-withdrawing fluorine atoms and the electron-donating piperazine group .

IUPAC Name and Stereochemistry

The systematic IUPAC name, 3,5-difluoro-4-(4-methylpiperazin-1-yl)aniline, reflects the positions of substituents on the benzene ring. Piperazine adopts a chair conformation, with the methyl group occupying an equatorial position to minimize steric strain .

Molecular Formula and Weight

  • Formula: C₁₁H₁₅F₂N₃

  • Molecular weight: 227.25 g/mol (calculated via PubChem algorithms) .

Synthetic Pathways and Optimization

Key Intermediate: 4-(4-Methylpiperazin-1-yl)aniline

The synthesis of piperazine-substituted anilines typically begins with nucleophilic aromatic substitution. For example, 4-(4-methylpiperazin-1-yl)phenylamine (CAS 16153-81-4) is synthesized via hydrogenation of nitro precursors using palladium catalysts :

Reaction Scheme:

  • Nitration: 1-Bromo-4-nitrobenzene + N-methylpiperazine → 1-Methyl-4-(4-nitrophenyl)piperazine.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine .

Conditions:

  • Catalyst: 10% Pd/C in ethanol at 20°C .

  • Yield: ~87% after purification via column chromatography .

Fluorination Strategies

Introducing fluorine atoms at the 3,5-positions requires careful regioselective control. Potential methods include:

  • Electrophilic fluorination using Selectfluor® under acidic conditions.

  • Halogen exchange (Halex reaction) on dichloro precursors with KF in polar aprotic solvents.

Physicochemical Properties

Solubility and Partitioning

  • Log P (octanol-water): Predicted consensus value of 1.06, indicating moderate lipophilicity .

  • Aqueous solubility: Estimated 1.18–6.66 mg/mL across computational models (ESOL, Ali, SILICOS-IT) .

Spectroscopic Profiles

  • ¹H NMR: Expected signals include:

    • δ 2.34 ppm (N-CH₃ singlet).

    • δ 6.6–6.8 ppm (aromatic protons, split by fluorine coupling) .

  • Mass spectrometry: Base peak at m/z 227.1 [M+H]⁺ .

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